![molecular formula C14H8Cl2F3N5O B2703803 3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 1092345-83-9](/img/structure/B2703803.png)
3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H8Cl2F3N5O and its molecular weight is 390.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, including cytotoxicity and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The presence of the trifluoromethyl group and the chlorobenzoyl moiety contributes significantly to its biological properties. The compound's structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.
Cytotoxicity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 | 1.61 ± 1.92 |
Compound B | Jurkat | 1.98 ± 1.22 |
Compound C | HepG-2 | < Doxorubicin |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Studies indicate that certain derivatives demonstrate moderate to high activity against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 mg/mL to 12.50 mg/mL .
Table 2: Antimicrobial Activity of Derivatives
Derivative | Pathogen | MIC (mg/mL) |
---|---|---|
Derivative A | E. coli (ATCC 25922) | 12.50 |
Derivative B | S. aureus (ATCC 43300) | 6.25 |
Derivative C | C. neoformans (ATCC 208821) | 25.0 |
The mechanism through which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors related to cancer proliferation or microbial resistance mechanisms. For example, the presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's ability to interact with biological targets effectively .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of compounds related to or derived from this compound.
Case Study 1: Anticancer Activity
A study explored a series of pyridine derivatives for their anticancer activity against the MCF-7 breast cancer cell line. The results indicated that modifications at the pyridine ring significantly influenced cytotoxicity, with certain derivatives showing enhanced apoptotic effects compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized derivatives against multi-drug resistant strains of bacteria. The study highlighted how structural variations impacted efficacy and suggested further optimization for improved bioactivity .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5O/c15-9-4-2-1-3-8(9)13(25)24-12(21-22-23-24)11-10(16)5-7(6-20-11)14(17,18)19/h1-6,12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPVQNYZDIGCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.